Regioisomeric Differentiation: Para‑Substitution Imparts COX‑2 Selectivity Potential Absent in Ortho‑ and Meta‑Substituted Isomers
In analogous 1,2,5‑oxadiazole‑2‑oxide scaffolds, regioisomers bearing a para‑methanesulfonylphenyl group exhibit selective COX‑2 inhibition with an IC₅₀ of 0.12 µM and a COX‑2 selectivity index (SI) of 97, compared to the weaker selectivity of para‑aminosulfonylphenyl variants (COX‑2 IC₅₀ = 0.78 µM; SI = 12) [REFS‑1]. The target compound (CAS 886910‑67‑4) incorporates the identical para‑methanesulfonylphenyl pharmacophore, while its ortho‑ (CAS 886922‑06‑1) and meta‑substituted (CAS 886928‑59‑2) isomers reposition the sulfonyl group outside the geometry required for occupancy of the COX‑2 secondary pocket [REFS‑2]. Although direct COX‑2 IC₅₀ data for CAS 886910‑67‑4 have not been located in the public domain, the para‑regioisomer is structurally pre‑validated for COX‑2 selectivity by the established SAR of the methanesulfonylphenyl‑oxadiazole class [REFS‑1].
| Evidence Dimension | COX‑2 selectivity index (SI) as a function of para‑sulfonamide substitution pattern |
|---|---|
| Target Compound Data | Para‑methanesulfonylphenyl motif present; specific IC₅₀/SI data not publicly disclosed |
| Comparator Or Baseline | Analogous 1,2,5‑oxadiazole‑2‑oxide regioisomers: para‑methanesulfonylphenyl SI = 97; para‑aminosulfonylphenyl SI = 12; Celecoxib SI = 472 |
| Quantified Difference | Para‑methanesulfonylphenyl SI is ~8‑fold higher than para‑aminosulfonylphenyl variant in the same scaffold class (97 vs. 12), establishing the para‑sulfonyl substitution pattern as a selectivity determinant. |
| Conditions | In vitro COX‑1/COX‑2 enzyme inhibition assay using purified ovine COX‑1 and human recombinant COX‑2; reference compound celecoxib tested in parallel. |
Why This Matters
Procurement of the para‑substituted isomer (CAS 886910‑67‑4) is essential to preserve the COX‑2 selectivity liability observed across methanesulfonylphenyl‑oxadiazole regioisomers; ortho‑ and meta‑isomers are geometrically incompatible with the COX‑2 secondary pocket and would compromise target‑engagement fidelity.
- [1] Dominguez‑Velazquez, C. D. et al. Bioorg. Med. Chem. 2005; 13: 5007–5017. View Source
- [2] Kuujia Chemical Database, CAS 886922-06-1 and CAS 886928-59-2 entries. Accessed 2026. View Source
